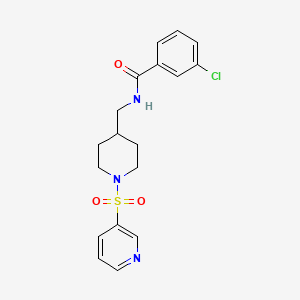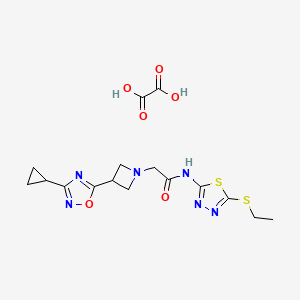
5,8-Dibromo-3-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dibromo-3-methylisoquinoline is a chemical compound with the molecular formula C10H7Br2N . It has a molecular weight of 300.98 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5,8-Dibromo-3-methylisoquinoline is 1S/C10H7Br2N/c1-6-4-7-8(5-13-6)10(12)3-2-9(7)11/h2-5H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
5,8-Dibromo-3-methylisoquinoline is a powder that is stored at room temperature . It has a molecular weight of 300.98 .Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
- Quinoline derivatives, such as those synthesized in the study by Lord et al. (2009), serve as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme relevant in DNA repair processes. These compounds are synthesized via Pd-catalyzed couplings, indicating a method that could potentially apply to the synthesis of 5,8-Dibromo-3-methylisoquinoline derivatives for similar biological activities Lord et al., 2009.
Antimicrobial and Antifungal Applications
- Patel and Patel (2017) discussed the synthesis of quinoline derivatives and their metal complexes, showing antimicrobial activity against various bacteria and fungi. This suggests that 5,8-Dibromo-3-methylisoquinoline could potentially form metal complexes with similar biological activities Patel & Patel, 2017.
Asymmetric Synthesis
- The study by Itoh et al. (2001) on the asymmetric addition of nucleophiles to isoquinolines using chiral auxiliaries to synthesize 1-substituted tetrahydroisoquinolines showcases a synthetic application that could potentially be adapted for the synthesis of chiral derivatives of 5,8-Dibromo-3-methylisoquinoline Itoh et al., 2001.
Cancer Research
- Isoquinolinequinone–amino acid derivatives have been synthesized and evaluated for cytotoxic activity against cancer cells, demonstrating the importance of the isoquinoline scaffold in developing potential anticancer agents. Such research suggests the utility of 5,8-Dibromo-3-methylisoquinoline in synthesizing novel compounds with potential anticancer activities Valderrama et al., 2016.
Material Science
- The synthesis and characterization of novel 8-hydroxyquinoline derivatives for corrosion inhibition by Rbaa et al. (2019) indicate the potential use of 5,8-Dibromo-3-methylisoquinoline in creating materials that protect against corrosion, demonstrating the chemical's versatility beyond biological applications Rbaa et al., 2019.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H317, H318, H334, and H335 . Precautionary measures include P261, P264, P270, P271, P272, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P310, P312, P330, P332+P313, P333+P313, P342+P311, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
5,8-dibromo-3-methylisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c1-6-4-7-8(5-13-6)10(12)3-2-9(7)11/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWWWADGJUIZNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2C=N1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide](/img/structure/B2398220.png)
![[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2398221.png)

![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398224.png)
![rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2398226.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2398228.png)
![[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol](/img/structure/B2398230.png)

![Ethyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2398232.png)
![4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2398236.png)

![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal](/img/structure/B2398240.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2398242.png)
